3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting a suitable hydrazine derivative with a thioamide under reflux conditions.
Coupling of the Benzofuran and Thiadiazole Rings: The benzofuran and thiadiazole rings can be coupled through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the coupled product with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Bases such as sodium hydride or potassium carbonate, and nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran and thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S/c1-11-7-9-13(10-8-11)17-20-19(25-22-17)21-18(23)16-12(2)14-5-3-4-6-15(14)24-16/h3-10H,1-2H3,(H,20,21,22,23) |
InChI Key |
WRHYHVZYRGTOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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